

Synthesis of 2-Aminoindane from 2-Indanone Oxime: Application Notes and Protocols

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Compound of Interest

Compound Name: *2-Indanone oxime*

Cat. No.: *B1205014*

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Abstract

This document provides detailed protocols for the synthesis of 2-aminoindane, a valuable building block in medicinal chemistry and drug development, via the reduction of **2-indanone oxime**. Two primary, high-yield methods are presented: catalytic hydrogenation using Palladium on carbon (Pd/C) under acidic conditions and reduction with Raney Nickel under basic conditions. This guide includes comprehensive experimental procedures, data on reaction efficiency, and a discussion of the underlying reaction mechanisms to aid researchers in selecting the optimal synthetic route for their specific needs.

Introduction

2-Aminoindane and its derivatives are of significant interest in pharmacology due to their diverse biological activities. The efficient synthesis of 2-aminoindane is a critical step in the development of novel therapeutics. The reduction of **2-indanone oxime** is a common and effective strategy to produce this key intermediate. The choice of catalyst and reaction conditions plays a crucial role in the yield and purity of the final product. This application note details two robust and widely used methods for this transformation.

Data Presentation

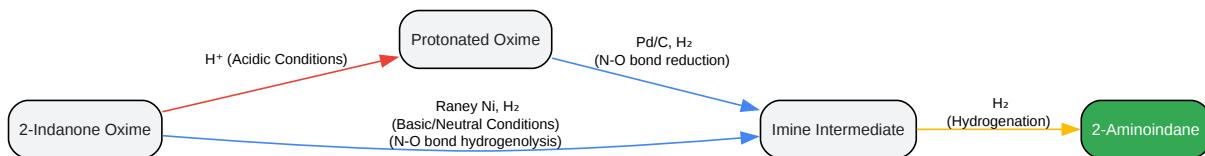
The following table summarizes the key quantitative data for the two primary methods of 2-aminoindane synthesis from **2-indanone oxime**.

| Parameter | Method 1: Pd/C Catalyzed Hydrogenation | Method 2: Raney Nickel Reduction |
|---------------------|---|--|
| Catalyst | Palladium on Carbon (5% or 10% Pd) | Raney Nickel |
| Reaction Conditions | Acidic (e.g., glacial acetic acid, sulfuric acid) | Basic (e.g., methanolic sodium hydroxide) |
| Hydrogen Source | Hydrogen Gas (H ₂) | Hydrogen Gas (H ₂) |
| Pressure | ~3 atm | Atmospheric to slightly elevated |
| Temperature | 20–25 °C | 30-60 °C |
| Reaction Time | ~2 hours | Variable, monitor by H ₂ uptake |
| Reported Yield | Up to 94% ^{[1][2]} | Up to 91-94% ^{[1][2]} |
| Key Advantages | High yield, relatively mild conditions. | High yield, avoids strongly acidic conditions. |

Reaction Mechanisms and Pathways

The reaction pathway for the reduction of **2-indanone oxime** is highly dependent on the pH of the reaction medium.

- Acidic Conditions (favored by Pd/C): In the presence of acid, the oxime is protonated. The reduction can then proceed through different pathways. With palladium catalysts, the reduction of the N-O bond is favored, leading to an intermediate imine, which is subsequently hydrogenated to the desired primary amine, 2-aminoindane.^[1]
- Neutral or Basic Conditions (favored by Raney Ni): Under neutral or basic conditions, the hydrogenation is believed to proceed via hydrogenolysis of the N-O bond to form an imine intermediate, which is then reduced to the amine.^[1] Raney Nickel shows high catalytic activity under these conditions, leading to high yields of 2-aminoindane.^[2]

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Caption: Reaction pathways for the reduction of **2-indanone oxime**.

Experimental Protocols

Method 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation in Acidic Medium

This protocol is adapted from established procedures for the reduction of oximes using a palladium catalyst.[\[1\]](#)[\[2\]](#)

Materials:

- **2-Indanone oxime**
- Palladium on carbon (5% or 10% Pd/C)
- Glacial Acetic Acid
- Concentrated Sulfuric Acid
- Hydrogen gas (H₂)
- Methanol
- Sodium Hydroxide (NaOH) solution (e.g., 10 M)
- Dichloromethane (DCM) or other suitable organic solvent
- Anhydrous sodium sulfate (Na₂SO₄)

- Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
- Filtration apparatus (e.g., Büchner funnel with Celite®)
- Rotary evaporator

Procedure:

- Reaction Setup: In a suitable hydrogenation vessel, dissolve **2-indanone oxime** in glacial acetic acid.
- Catalyst Addition: Carefully add 5% or 10% Pd/C catalyst. The catalyst loading can typically be around 5-10% by weight relative to the **2-indanone oxime**.
- Acidification: Add a catalytic amount of concentrated sulfuric acid.
- Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the system with hydrogen gas to remove air. Pressurize the vessel to approximately 3 atm with hydrogen.
- Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for about 2 hours, or until hydrogen uptake ceases.
- Work-up:
 - Carefully vent the excess hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
 - Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
 - Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetic acid and methanol.
 - Dissolve the residue in water and cool in an ice bath.
 - Carefully basify the aqueous solution with a 10 M NaOH solution to precipitate the 2-aminoindane.

- Extract the product with dichloromethane or another suitable organic solvent.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure to yield crude 2-aminoindane.
 - The product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Raney Nickel Reduction in Basic Medium

This protocol is based on the effective reduction of **2-indanone oxime** using Raney Nickel in a basic environment.[\[1\]](#)[\[2\]](#)

Materials:

- **2-Indanone oxime**
- Raney Nickel (activated, as a slurry in water or ethanol)
- Methanol
- Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe)
- Hydrogen gas (H₂)
- Hydrogenation apparatus
- Filtration apparatus
- Rotary evaporator

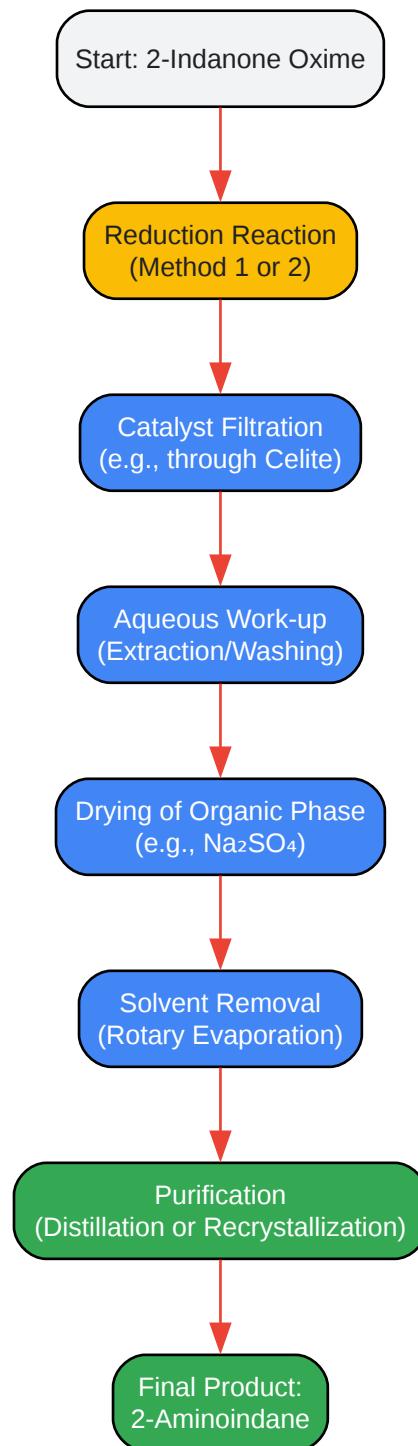
Procedure:

- Reaction Setup: In a hydrogenation vessel, dissolve **2-indanone oxime** in methanol.

- Base Addition: Add a solution of sodium hydroxide in methanol or sodium methoxide.
- Catalyst Addition: Carefully add the Raney Nickel slurry. The amount of catalyst can be approximately equal in weight to the **2-indanone oxime** for optimal results, though lower loadings can be used with longer reaction times or higher temperatures.
- Hydrogenation: Seal the vessel, purge with hydrogen, and then maintain a hydrogen atmosphere (balloon or slight positive pressure).
- Reaction: Stir the mixture at a slightly elevated temperature (30-60 °C) until hydrogen uptake is complete. The reaction progress can be monitored by TLC or GC.
- Work-up:
 - Cool the reaction to room temperature, vent the hydrogen, and purge with an inert gas.
 - Carefully filter the mixture through Celite® to remove the Raney Nickel. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.
 - Wash the filter cake with methanol.
 - Concentrate the combined filtrate and washings under reduced pressure.
- Purification:
 - The resulting crude 2-aminoindane can be purified by vacuum distillation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-aminoindane from **2-indanone oxime**.



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Caption: General experimental workflow for 2-aminoindane synthesis.

Safety Considerations

- **Hydrogen Gas:** Hydrogen is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
- **Catalysts:** Palladium on carbon and Raney Nickel can be pyrophoric, especially when dry and exposed to air. Handle these catalysts with care, preferably under an inert atmosphere or as a slurry. Do not allow the catalyst to dry on filter paper.
- **Reagents:** Handle all chemicals, including acids, bases, and organic solvents, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The reduction of **2-indanone oxime** to 2-aminoindane can be achieved with high efficiency using either Palladium on carbon in acidic media or Raney Nickel in basic media. The choice between these methods may depend on the availability of reagents and equipment, as well as the desired reaction conditions. The detailed protocols and comparative data provided in this application note serve as a comprehensive guide for researchers to successfully synthesize this important pharmaceutical intermediate.

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